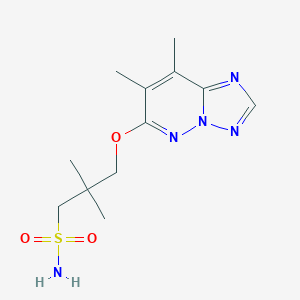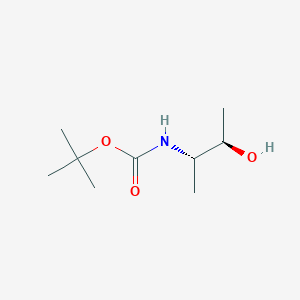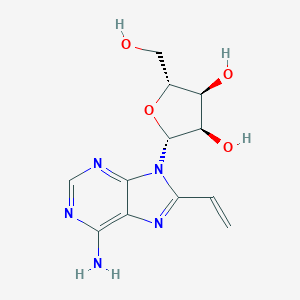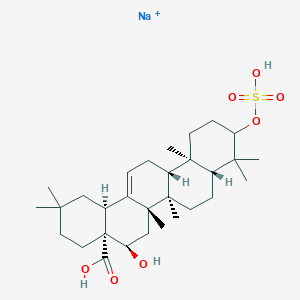![molecular formula C14H12N2O B134714 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 62089-33-2](/img/structure/B134714.png)
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine (DMPOP) is a heterocyclic compound that has gained significant attention in the scientific research community due to its unique properties. DMPOP is a potent and selective agonist of the G protein-coupled receptor 35 (GPR35), which is a relatively new member of the G protein-coupled receptor family. This receptor is involved in a variety of physiological processes such as inflammation, immune response, and gastrointestinal motility.
Mecanismo De Acción
GPR35 is a G protein-coupled receptor that is activated by various ligands, including 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine. Upon activation, GPR35 activates intracellular signaling pathways, leading to downstream effects. The exact mechanism of action of 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine is not yet fully understood but is thought to involve the activation of GPR35 and subsequent downstream effects.
Efectos Bioquímicos Y Fisiológicos
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammatory bowel disease. 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine also has analgesic effects and has been shown to reduce pain in animal models of chronic pain. Additionally, 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been shown to have a role in regulating gastrointestinal motility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine in lab experiments is its high selectivity for GPR35. This allows for specific targeting of this receptor and reduces the potential for off-target effects. However, one limitation is the lack of knowledge regarding the exact mechanism of action of 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine. Further research is needed to fully understand its effects and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine. One area of interest is its potential as an anti-inflammatory and analgesic agent. Further studies are needed to determine the efficacy and safety of 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine in animal models and eventually in human clinical trials. Additionally, the role of GPR35 in various physiological processes is not yet fully understood, and further research is needed to elucidate its function and potential therapeutic applications. Finally, the development of selective GPR35 antagonists may also be of interest for the treatment of certain diseases.
Métodos De Síntesis
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-aminopyridine with ethyl oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 3,5-dimethylphenyl magnesium bromide to form the desired 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine product. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been extensively studied for its potential therapeutic applications. Its high selectivity for GPR35 makes it a promising candidate for the treatment of various diseases. 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and asthma. It also has potential as an analgesic for the treatment of chronic pain.
Propiedades
Número CAS |
62089-33-2 |
|---|---|
Nombre del producto |
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine |
Fórmula molecular |
C14H12N2O |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-9-6-10(2)8-11(7-9)14-16-13-12(17-14)4-3-5-15-13/h3-8H,1-2H3 |
Clave InChI |
MZUWXVDNQXXFCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
SMILES canónico |
CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)



![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)


![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)


![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)